N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride is a synthetic benzothiazole derivative featuring a 4-chloro-substituted benzothiazole core, a dimethylaminopropyl side chain, and a tosylpropanamide moiety.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S2.ClH/c1-16-8-10-17(11-9-16)31(28,29)15-12-20(27)26(14-5-13-25(2)3)22-24-21-18(23)6-4-7-19(21)30-22;/h4,6-11H,5,12-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXANCPJKFVVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chlorobenzo[d]thiazole moiety and a dimethylaminopropyl group, contributing to its biological activity. The tosyl group enhances solubility and bioavailability, making it a suitable candidate for pharmacological studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing benzimidazole and benzothiazole nuclei have shown significant cytotoxic effects against various cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) .
Case Study: Cytotoxicity Assays
A detailed analysis revealed that compounds exhibiting structural similarities demonstrated IC50 values indicative of their potency:
- A549 Cell Line : IC50 values ranged from 2.12 µM to 6.75 µM across different derivatives.
- HCC827 Cell Line : Notable activity with IC50 values around 5.13 µM.
- NCI-H358 Cell Line : The most active compound showed an IC50 of 0.85 µM.
The effectiveness was measured using both 2D and 3D culture systems, with results indicating that compounds were generally more effective in 2D assays compared to 3D formats .
Antimicrobial Activity
In addition to antitumor properties, the compound also exhibits antimicrobial activity . Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria has shown promising results. The broth microdilution method indicated that certain derivatives displayed significant antibacterial effects, suggesting their potential as therapeutic agents in treating infections .
The proposed mechanisms through which these compounds exert their biological effects include:
- DNA Binding : Many compounds bind within the minor groove of AT-DNA, which may inhibit replication and transcription processes crucial for cancer cell proliferation .
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of specific kinases involved in tumor growth and survival pathways .
Comparative Analysis Table
| Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound | A549: 2.12; HCC827: 5.13; NCI-H358: 0.85 | Effective against E.coli and S.aureus | DNA binding |
| Similar Benzothiazole Derivative | A549: 6.75; HCC827: 6.26; NCI-H358: 6.48 | Moderate activity observed | Kinase inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
The target compound shares structural motifs with two analogs described in recent literature:
Table 1: Structural Comparison
Hypothesized Impact of Structural Variations
Electron Effects
- Target vs. This difference may alter binding affinity to biological targets (e.g., enzymes or receptors).
- Target vs. Compound 2 : Both compounds feature chloro substituents, but their positions (4- vs. 6-) may influence steric interactions. The 6-chloro group in Compound 2 could hinder access to planar binding pockets, whereas the 4-chloro group in the target compound may favor π-π stacking .
Functional Group Effects
- The tosylpropanamide group in the target compound introduces a sulfonyl moiety, enhancing hydrophobicity and resistance to enzymatic degradation compared to the amide-based structures of Compounds 1 and 2. This could improve metabolic stability and oral bioavailability.
Pharmacokinetic Implications
- The dimethylaminopropyl side chain, common to all three compounds, likely confers basicity, promoting protonation at physiological pH and facilitating lysosomal trapping or ion-channel interactions.
- The higher molecular weight of the target compound (~550–570) compared to Compound 1 (463.0) suggests reduced solubility, while its tosyl group may mitigate this through increased lipophilicity.
Research Findings and Limitations
- Compound 1 : The methoxy group in Compound 1 may improve aqueous solubility but reduce target engagement in hydrophobic binding sites. Its dual benzothiazole rings could enhance fluorescence properties, making it useful in imaging applications .
- Target Compound : While direct biological data are unavailable, structural analogs indicate that the 4-chloro and tosyl groups position this compound as a candidate for kinase or protease inhibition, with possible advantages in stability over Compounds 1 and 2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
